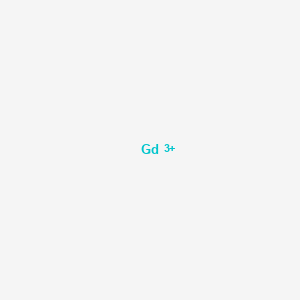

Gadolinium cation (3+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gadolinium cation (3+), denoted as Gd(3+), is a trivalent ion of the rare-earth element gadolinium. This ion is known for its unique magnetic properties, making it highly valuable in various scientific and industrial applications. Gadolinium is often used in the form of chelates, where the Gd(3+) ion is bound to organic ligands, particularly in medical imaging as a contrast agent for magnetic resonance imaging (MRI) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gadolinium cation (3+) can be synthesized through various methods, including the dissolution of gadolinium oxide (Gd2O3) in acids such as hydrochloric acid (HCl) or nitric acid (HNO3). The reaction typically involves heating the mixture to facilitate the dissolution process, resulting in the formation of gadolinium chloride (GdCl3) or gadolinium nitrate (Gd(NO3)3) solutions.

Industrial Production Methods: Industrial production of gadolinium cation (3+) often involves the extraction of gadolinium from monazite or bastnäsite ores. The extracted gadolinium is then subjected to a series of chemical processes, including solvent extraction and ion exchange, to obtain high-purity gadolinium compounds. These compounds are subsequently converted to the desired gadolinium salts or oxides, which can be further processed to obtain Gd(3+) ions .

Analyse Des Réactions Chimiques

Types of Reactions: Gadolinium cation (3+) primarily undergoes complexation reactions, where it forms stable complexes with various ligands. These reactions are crucial for its use in medical imaging and other applications.

Common Reagents and Conditions: Common reagents used in the complexation of Gd(3+) include organic ligands such as diethylenetriaminepentaacetic acid (DTPA) and ethylenediaminetetraacetic acid (EDTA). The reactions typically occur under mild conditions, often at room temperature and neutral pH.

Major Products: The major products of these reactions are gadolinium chelates, which are stable and water-soluble complexes. These chelates are used as contrast agents in MRI due to their paramagnetic properties, which enhance the contrast of images .

Applications De Recherche Scientifique

Chemistry: In chemistry, gadolinium cation (3+) is used as a catalyst in various organic reactions. Its unique electronic configuration allows it to facilitate reactions that involve electron transfer processes.

Biology: In biological research, gadolinium cation (3+) is used to study ion channel functions. It acts as an inhibitor of stretch-activated ion channels, providing insights into cellular mechanotransduction processes .

Medicine: The most prominent application of gadolinium cation (3+) in medicine is as a contrast agent in MRI. Gadolinium-based contrast agents (GBCAs) enhance the visibility of internal structures, aiding in the diagnosis of various medical conditions .

Industry: In the industrial sector, gadolinium cation (3+) is used in the production of phosphors for color television tubes and in the manufacturing of high-performance magnets. Its magnetic properties are also exploited in various electronic devices .

Mécanisme D'action

Gadolinium cation (3+) exerts its effects primarily through its paramagnetic properties. In MRI, Gd(3+) shortens the spin-lattice relaxation time (T1) of water protons in tissues, resulting in a brighter signal on T1-weighted images. This enhancement allows for better visualization of internal structures. Additionally, Gd(3+) can inhibit ion channels by blocking the flow of ions, which is useful in studying cellular processes .

Similar Compounds:

- Lanthanum cation (3+)

- Europium cation (3+)

- Terbium cation (3+)

Comparison: Gadolinium cation (3+) is unique among these similar compounds due to its seven unpaired electrons, which confer strong paramagnetic properties. This makes Gd(3+) particularly effective as a contrast agent in MRI, whereas other lanthanides may not provide the same level of image enhancement. Additionally, Gd(3+) has a relatively low toxicity profile when used in chelated forms, making it safer for medical applications compared to some other lanthanides .

Propriétés

Numéro CAS |

22541-19-1 |

|---|---|

Formule moléculaire |

Gd+3 |

Poids moléculaire |

157.2 g/mol |

Nom IUPAC |

gadolinium(3+) |

InChI |

InChI=1S/Gd/q+3 |

Clé InChI |

RJOJUSXNYCILHH-UHFFFAOYSA-N |

SMILES |

[Gd+3] |

SMILES canonique |

[Gd+3] |

Autres numéros CAS |

22541-19-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B1210093.png)